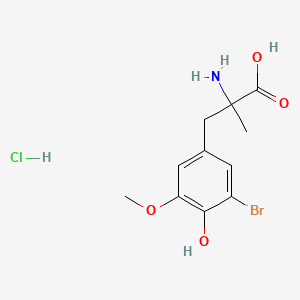
21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide is a synthetic glucocorticoid compound. It is a derivative of beclomethasone, a corticosteroid used for its anti-inflammatory and immunosuppressive properties. This compound is primarily used in research settings to study the effects and mechanisms of glucocorticoids.
Preparation Methods
The synthesis of 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide involves multiple steps, starting from beclomethasone. The key steps include the introduction of the 1-ethoxyethyl group and the formation of the 9,11-epoxide ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide is used in various scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of glucocorticoids.
Biology: It is used to investigate the biological effects of glucocorticoids on cells and tissues.
Medicine: It is used to study the therapeutic potential of glucocorticoids in treating inflammatory and autoimmune diseases.
Industry: It is used in the development of new glucocorticoid-based drugs and formulations .
Mechanism of Action
The mechanism of action of 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide involves binding to glucocorticoid receptors in cells. This binding activates the receptor, which then translocates to the nucleus and regulates the expression of specific genes. The molecular targets and pathways involved include the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide is similar to other glucocorticoids, such as betamethasone and flumethasone. it is unique in its specific chemical structure, which includes the 1-ethoxyethyl group and the 9,11-epoxide ring. This unique structure may confer different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .
Similar Compounds
- Betamethasone 9,11-Epoxide 21-Propionate
- Flumethasone
- Beclomethasone dipropionate .
Properties
Molecular Formula |
C26H36O6 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(1R,2S,10S,11S,13S,14R,15S,17R)-14-[2-(1-ethoxyethoxy)acetyl]-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C26H36O6/c1-6-30-16(3)31-14-21(28)25(29)15(2)11-20-19-8-7-17-12-18(27)9-10-23(17,4)26(19)22(32-26)13-24(20,25)5/h9-10,12,15-16,19-20,22,29H,6-8,11,13-14H2,1-5H3/t15-,16?,19-,20-,22+,23-,24-,25-,26-/m0/s1 |
InChI Key |
FKRVBKYCWGVEGZ-NJNPOCPVSA-N |
Isomeric SMILES |
CCOC(C)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]3[C@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O |
Canonical SMILES |
CCOC(C)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


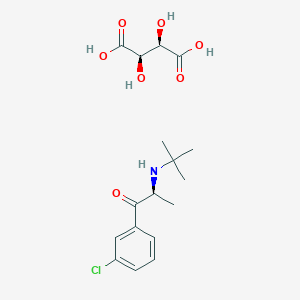
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
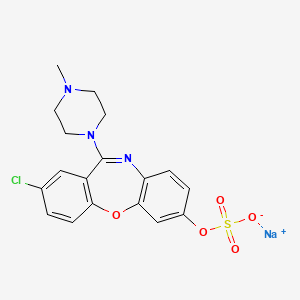
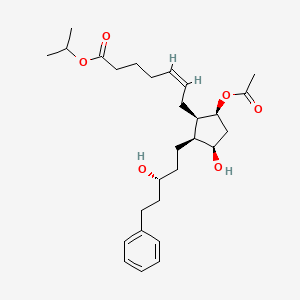
![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
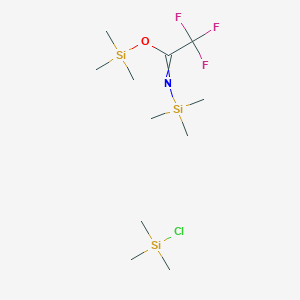
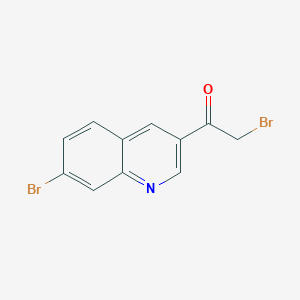
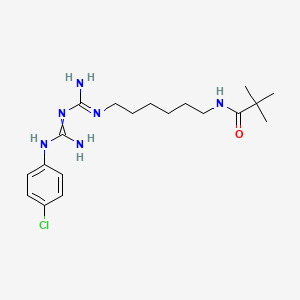
![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
